molecular formula C25H28N4O3S B2622101 N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892385-00-1

N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No.: B2622101
CAS No.: 892385-00-1
M. Wt: 464.58
InChI Key: LGJXOXNURRRNEC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings. Its structure includes a hydroxymethyl group at position 11, a methyl group at position 14, and a 4-methylphenyl substituent at position 3. The thioacetamide side chain is functionalized with N,N-diethyl groups, distinguishing it from related derivatives . This compound is hypothesized to exhibit bioactivity due to its structural similarity to other sulfur-containing heterocycles with demonstrated pharmacological properties .

Properties

IUPAC Name

N,N-diethyl-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-5-29(6-2)21(31)14-33-25-20-11-19-18(13-30)12-26-16(4)22(19)32-24(20)27-23(28-25)17-9-7-15(3)8-10-17/h7-10,12,30H,5-6,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJXOXNURRRNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the hydroxymethyl and methylphenyl groups. The final step involves the attachment of the diethylacetamide moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its pharmacological properties and potential therapeutic uses. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methoxy-Substituted Derivative

A closely related compound, 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS: 867040-59-3), differs from Compound A in two key aspects:

  • Substituent at position 5 : Methoxy group (vs. methyl in Compound A ).
  • Acetamide side chain : N-(2-methylphenyl) (vs. N,N-diethyl in Compound A ) .

Impact of Substituents :

  • The N,N-diethyl group in Compound A likely confers higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Furan-Containing Triazole Acetamides

Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) share the thioacetamide motif but lack the tricyclic core of Compound A. These compounds exhibit anti-exudative activity (AEA) in preclinical models, with some derivatives showing potency comparable to diclofenac sodium at 10 mg/kg .

Key Differences :

  • The tricyclic scaffold in Compound A may enhance target binding affinity due to increased rigidity and surface area.
  • The absence of a furan ring in Compound A suggests divergent mechanisms of action compared to triazole-based analogues.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Compound A and Analogues

Property Compound A Methoxy Analogue Furan-Triazole Acetamide
Molecular Weight ~550 g/mol (estimated) 563.65 g/mol 320–400 g/mol
LogP (Predicted) 3.8–4.2 3.5–3.9 2.1–2.7
Aqueous Solubility Low (hydrophobic substituents) Moderate (methoxy enhances polarity) Moderate-High
Bioactivity Hypothesized anti-inflammatory Undisclosed Anti-exudative (10 mg/kg dose)

Bioactivity Insights

  • Compound A’s thioether linkage and tricyclic core resemble motifs in marine actinomycete-derived secondary metabolites, which are known for antimicrobial and cytotoxic properties .
  • The furan-triazole acetamides demonstrate that sulfur-containing acetamides can achieve therapeutic effects at low doses, suggesting Compound A may require optimization for dose-efficacy balance .

Biological Activity

N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with a unique molecular structure that incorporates various functional groups. This compound's potential biological activity is of significant interest in medicinal chemistry and pharmacology due to its intricate arrangement of nitrogen and oxygen heteroatoms, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The compound features a tricyclic framework with a sulfanyl group and a hydroxymethyl substituent. Its detailed structural characteristics can be summarized as follows:

Structural Feature Description
Tricyclic Framework Contains multiple rings contributing to its structural complexity.
Functional Groups Includes sulfanyl, hydroxymethyl, and various nitrogen and oxygen heteroatoms.
Molecular Formula C₁₈H₂₃N₅O₂S

The presence of these functional groups suggests potential for diverse chemical reactions and biological interactions.

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

  • Topoisomerase Inhibition : Some related compounds have shown the ability to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells . This mechanism could be relevant for the compound's potential as an anticancer agent.
  • Photochemical Activation : Certain benzopsoralens have demonstrated enhanced activity upon UVA activation, suggesting that similar photochemical properties may exist within this compound .
  • Cellular Interactions : The unique structural features might facilitate interactions with cellular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Case Studies

  • Antiproliferative Effects : In studies involving benzopsoralens with hydroxymethyl groups at specific positions, marked antiproliferative effects were observed in vitro. These effects were attributed to their ability to inhibit critical enzymes involved in DNA replication .
  • Phototherapy Applications : Compounds exhibiting similar structures have been explored for their applications in PUVA photochemotherapy, indicating potential therapeutic uses for this compound in treating skin disorders .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that reflect its complex structure . The characterization of the compound typically includes:

  • Spectroscopic Analysis : Techniques such as NMR and mass spectrometry are employed to confirm the molecular structure.
  • Biological Assays : In vitro assays are crucial for evaluating the biological activity and therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound Name Structural Characteristics Biological Activity
1-(9-Methyl-11-sulfanylidene)Contains sulfur and nitrogen heterocyclesPotential calcium antagonist properties
12-Hydroxy CompoundFeatures multiple rings and functional groupsExhibits unique crystal packing
14-Methyl DerivativeSimilar tricyclic structureMay have distinct biological activity

These comparisons underscore the diversity within this chemical class while showcasing the specific attributes of N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl...}.

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